3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine
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Overview
Description
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine is an organic compound that features a bromophenyl group attached to a trifluoropropan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-1,1,1-trifluoropropan-2-one or 3-(4-bromophenyl)-1,1,1-trifluoropropanoic acid.
Reduction: Formation of 3-(phenyl)-1,1,1-trifluoropropan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and specialty polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoropropan-2-amine backbone can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the synthesis of liquid crystals.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential biological activities.
Uniqueness
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-amine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H9BrF3N |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
NNBKWYLYECKWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)N)Br |
Origin of Product |
United States |
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